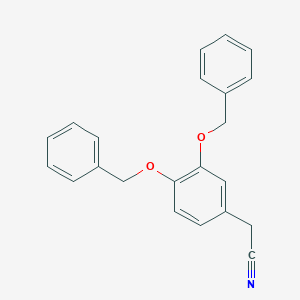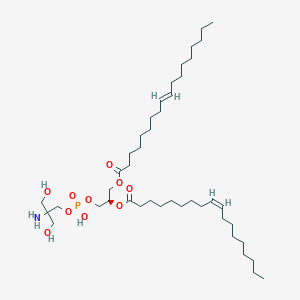
Phosphatidyl-tris
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphatidyl-tris, also known as phosphatidylglycerol phosphate, is a phospholipid molecule that plays a crucial role in various biological processes. It is a key component of cell membranes and is involved in signal transduction, lipid metabolism, and membrane trafficking.
Applications De Recherche Scientifique
Phosphatidyl-tris has a wide range of scientific research applications, including its use as a biomarker for certain diseases, as a tool for studying lipid metabolism and membrane trafficking, and as a potential therapeutic target for various diseases. For example, Phosphatidyl-tris-tris has been found to be elevated in the plasma of patients with acute respiratory distress syndrome, making it a potential biomarker for this disease. Additionally, Phosphatidyl-tris-tris has been shown to be involved in the regulation of lipid metabolism and membrane trafficking, making it a valuable tool for studying these processes.
Mécanisme D'action
The mechanism of action of Phosphatidyl-tris-tris is not fully understood, but it is thought to be involved in the regulation of membrane fluidity and curvature. It is also thought to be involved in the regulation of lipid metabolism and membrane trafficking, as mentioned previously.
Effets Biochimiques Et Physiologiques
Phosphatidyl-tris has a number of biochemical and physiological effects, including its role in membrane structure and function, lipid metabolism, and signal transduction. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic target for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phosphatidyl-tris-tris in lab experiments is its role as a biomarker for certain diseases, which can aid in disease diagnosis and monitoring. Additionally, its involvement in lipid metabolism and membrane trafficking makes it a valuable tool for studying these processes. However, one limitation of using Phosphatidyl-tris-tris in lab experiments is its potential variability in different cell types and tissues, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on Phosphatidyl-tris-tris, including its potential therapeutic applications in various diseases, its role in membrane structure and function, and its involvement in lipid metabolism and membrane trafficking. Additionally, further research is needed to fully understand the mechanism of action of Phosphatidyl-tris-tris and its potential variability in different cell types and tissues.
Méthodes De Synthèse
Phosphatidyl-tris can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Phosphatidyl-tris-tris is through the enzymatic conversion of Phosphatidyl-trisglycerol to Phosphatidyl-trisglycerol phosphate by the enzyme Phosphatidyl-trisglycerol phosphate synthase.
Propriétés
Numéro CAS |
131235-28-4 |
|---|---|
Nom du produit |
Phosphatidyl-tris |
Formule moléculaire |
C43H82NO10P |
Poids moléculaire |
804.1 g/mol |
Nom IUPAC |
[(2R)-3-[[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C43H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)51-35-40(36-52-55(49,50)53-39-43(44,37-45)38-46)54-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40,45-46H,3-16,21-39,44H2,1-2H3,(H,49,50)/b19-17+,20-18-/t40-/m1/s1 |
Clé InChI |
YIOFGSXRHXGDLX-NZFSMJPNSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
1,2-dioleoyl-sn-glycero-3-phospho-tris phosphatidyl-Tris |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




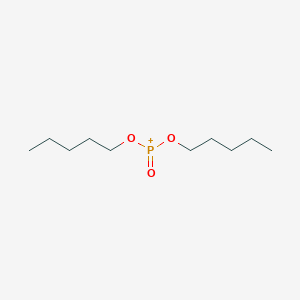



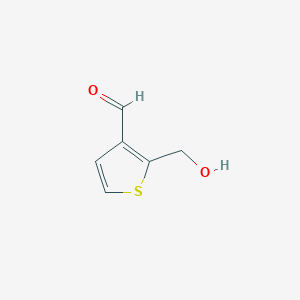


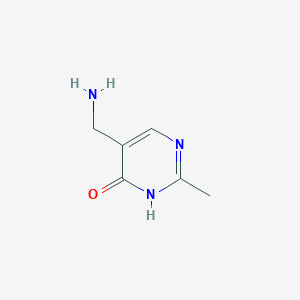
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)
